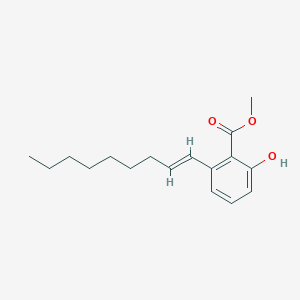

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester

Description

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester is an aromatic ester derivative characterized by a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 2 and a non-1-enyl (C₉H₁₇ with a terminal double bond) chain at position 6, esterified as a methyl ester. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the long unsaturated aliphatic chain and acidity from the phenolic hydroxyl group.

Properties

IUPAC Name |

methyl 2-hydroxy-6-[(E)-non-1-enyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20-2/h9-13,18H,3-8H2,1-2H3/b11-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATVVCGKLIDKBZ-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC1=C(C(=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C1=C(C(=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801257612 | |

| Record name | Methyl 2-hydroxy-6-(1E)-1-nonen-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365542-27-4 | |

| Record name | Methyl 2-hydroxy-6-(1E)-1-nonen-1-ylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-6-(1E)-1-nonen-1-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801257612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with alcohols in the presence of an acid catalyst. For this compound, the reaction involves 2-hydroxy-6-non-1-enyl-benzoic acid and methanol, with sulfuric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

Oxidation: 2-Oxo-6-non-1-enyl-benzoic acid methyl ester.

Reduction: 2-Hydroxy-6-non-1-enyl-benzyl alcohol.

Substitution: 2-Chloro-6-non-1-enyl-benzoic acid methyl ester.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. A study demonstrated that certain structural modifications enhance their efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases. This application is particularly relevant in the context of conditions such as arthritis and inflammatory bowel disease .

Antioxidant Properties

The antioxidant activity of 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester has been documented, highlighting its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may have implications for aging and neurodegenerative diseases .

Plant Growth Regulators

This compound is being explored as a plant growth regulator due to its ability to influence plant hormone levels. Studies have shown that it can enhance root development and increase resistance to environmental stressors in crops .

Pest Control

Research indicates that 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester possesses insecticidal properties against specific agricultural pests. Its application could reduce reliance on synthetic pesticides, promoting more sustainable agricultural practices .

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of plastics, making it valuable in the manufacturing of durable materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester is being investigated for use in coatings and adhesives. Its incorporation can improve the performance characteristics of these materials, including resistance to moisture and UV radiation .

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways and enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its 2-hydroxy group and 6-non-1-enyl chain. Below is a comparison with structurally or functionally related compounds:

Physicochemical and Analytical Comparisons

- Hydrogen Bonding : The 2-hydroxy group enables stronger intermolecular interactions (e.g., H-bonding) compared to methoxy-substituted analogs (e.g., ’s compound), which may influence solubility and reactivity .

- Chromatographic Behavior: The non-1-enyl chain likely increases retention time in GC-MS compared to shorter-chain esters (e.g., hexanoic acid methyl ester in ). Unsaturation may lead to distinct fragmentation patterns, similar to cis-11-eicosenoic acid methyl ester ().

- Acidity: The phenolic -OH group (pKa ~10) makes the compound more acidic than aliphatic esters (e.g., nonanedioic acid dimethyl ester in ), facilitating derivatization in analytical workflows .

Biological Activity

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester (C17H24O3) is a benzoic acid derivative notable for its diverse biological activities. This compound features a hydroxy group at the second position and a non-1-enyl chain at the sixth position, with a methyl ester functional group. Its potential applications span across medicinal chemistry, including anti-inflammatory and antimicrobial properties, making it a subject of considerable research interest.

The compound's structure allows it to interact with various biological targets through multiple mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and stability.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate cellular pathways and enzyme functions.

| Property | Value |

|---|---|

| Molecular Formula | C17H24O3 |

| Molecular Weight | 276.38 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to hydrolysis |

Antimicrobial Effects

Research indicates that 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Antiviral Activity

A notable study explored the compound's antiviral properties, particularly against HIV. It demonstrated significant inhibition of HIV-1 reverse transcriptase (RT), with an IC50 value of 0.074 μM, indicating its potential as a lead compound in antiviral drug development .

Research Findings

Recent findings highlight the compound's role in various biological assays:

- Cytotoxicity : In studies involving tumorigenic cell lines, the compound exhibited selective cytotoxicity, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary research has indicated possible neuroprotective properties, which could be relevant for neurodegenerative disease treatments .

Table 2: Summary of Biological Activities

| Biological Activity | Observations | Reference |

|--------------------------|------------------------------------------------|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antiviral | IC50 of 0.074 μM against HIV-1 RT | |

| Cytotoxicity | Selective cytotoxicity in tumorigenic cells | |

| Neuroprotective | Potential protective effects observed | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.